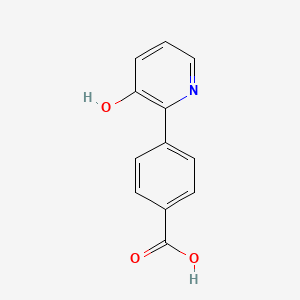

2-(4-Carboxyphenyl)-3-hydroxypyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Carboxyphenyl)-3-hydroxypyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a carboxyphenyl group attached to the second position of the pyridine ring and a hydroxyl group at the third position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Carboxyphenyl)-3-hydroxypyridine typically involves the reaction of 4-carboxybenzaldehyde with 3-hydroxypyridine under specific conditions. One common method is the condensation reaction, where the aldehyde group of 4-carboxybenzaldehyde reacts with the hydroxyl group of 3-hydroxypyridine in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated purification systems can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Carboxyphenyl)-3-hydroxypyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The carboxyl group can be reduced to form an alcohol or aldehyde derivative.

Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under light or heat.

Major Products

Oxidation: Formation of 2-(4-Carboxyphenyl)-3-pyridone or 2-(4-Carboxyphenyl)-3-pyridinecarboxylic acid.

Reduction: Formation of this compound alcohol or aldehyde derivatives.

Substitution: Formation of halogenated or alkylated derivatives of this compound.

Applications De Recherche Scientifique

2-(4-Carboxyphenyl)-3-hydroxypyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 2-(4-Carboxyphenyl)-3-hydroxypyridine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of their activity. The hydroxyl and carboxyl groups play a crucial role in these interactions by forming hydrogen bonds and coordinating with metal ions. These interactions can result in various biological effects, such as inhibition of enzyme activity or induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

2-(4-Carboxyphenyl)-3-hydroxypyridine can be compared with other similar compounds, such as:

2-(4-Carboxyphenyl)-3-pyridone: Similar structure but with a ketone group instead of a hydroxyl group.

2-(4-Carboxyphenyl)-3-pyridinecarboxylic acid: Similar structure but with an additional carboxyl group.

This compound alcohol: Similar structure but with an alcohol group instead of a carboxyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its hydroxyl and carboxyl groups provide unique reactivity and binding properties, making it a valuable compound in various fields of research and industry.

Activité Biologique

2-(4-Carboxyphenyl)-3-hydroxypyridine, also known by its chemical identifier, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features allow it to interact with various biological targets, leading to potential therapeutic applications. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The molecular structure of this compound includes a hydroxypyridine core substituted with a carboxyphenyl group. This configuration contributes to its solubility and reactivity, making it suitable for various biological applications.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For example, compounds synthesized from this structure were tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed significant inhibitory effects on S. aureus, highlighting their potential as antimicrobial agents .

| Compound | Target Bacteria | Activity |

|---|---|---|

| 4p | S. aureus | High sensitivity |

| 5c | E. coli | Moderate sensitivity |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies on human cancer cell lines revealed that certain derivatives induced apoptosis and inhibited cell proliferation more effectively than conventional chemotherapeutics like cisplatin . The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors. For instance, it may inhibit enzyme activity involved in metabolic pathways essential for bacterial survival or cancer cell growth. Molecular docking studies suggest that the compound binds effectively to target proteins, altering their function and leading to biological effects .

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial efficacy of synthesized derivatives against pathogenic bacteria.

- Method : Serial broth dilution methods were employed.

- Findings : Derivatives 4p and 5c exhibited the highest activity against S. aureus, suggesting their potential for development into new antibiotics .

- Anticancer Screening :

Safety and Toxicology

Preliminary toxicological assessments indicate that while some derivatives show promising biological activity, their safety profiles need thorough investigation. Studies have reported varying degrees of cytotoxicity in non-target cells, emphasizing the necessity for further research into their safety before clinical application .

Propriétés

IUPAC Name |

4-(3-hydroxypyridin-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-10-2-1-7-13-11(10)8-3-5-9(6-4-8)12(15)16/h1-7,14H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMJSQINYLEMRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682766 |

Source

|

| Record name | 4-(3-Hydroxypyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261937-73-8 |

Source

|

| Record name | 4-(3-Hydroxypyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.